Safrotin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

77491-30-6 |

|---|---|

分子式 |

C14H27Cl2NO8P2S |

分子量 |

502.3 g/mol |

IUPAC 名称 |

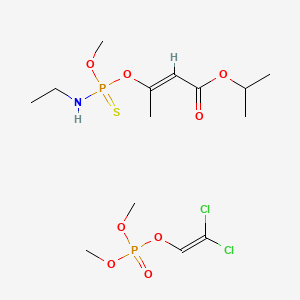

2,2-dichloroethenyl dimethyl phosphate;propan-2-yl (E)-3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate |

InChI |

InChI=1S/C10H20NO4PS.C4H7Cl2O4P/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3;1-8-11(7,9-2)10-3-4(5)6/h7-8H,6H2,1-5H3,(H,11,17);3H,1-2H3/b9-7+; |

InChI 键 |

PIMILAJUMDFTLB-BXTVWIJMSA-N |

SMILES |

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C.COP(=O)(OC)OC=C(Cl)Cl |

手性 SMILES |

CCNP(=S)(OC)O/C(=C/C(=O)OC(C)C)/C.COP(=O)(OC)OC=C(Cl)Cl |

规范 SMILES |

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C.COP(=O)(OC)OC=C(Cl)Cl |

同义词 |

safrotin |

产品来源 |

United States |

Foundational & Exploratory

Propetamphos and Acetylcholinesterase: An In-Depth Technical Guide to the Mechanism of Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos (B1679636) is an organothiophosphate insecticide and acaricide effective against a range of ectoparasites and insects.[1][2] Like other organophosphates, its primary mode of action is the disruption of the nervous system through the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] This guide provides a detailed technical overview of the mechanism of AChE inhibition by propetamphos, focusing on its bioactivation, interaction with the enzyme's active site, and the subsequent processes of aging and detoxification.

The Core Mechanism: From Propetamphos to Irreversible AChE Inhibition

Propetamphos itself is a poor inhibitor of acetylcholinesterase. It requires metabolic bioactivation to its oxygen analog, propetamphos oxon, to become a potent anticholinesterase agent.[3] This transformation is a critical step in the toxico-dynamics of propetamphos.

Metabolic Bioactivation: The Formation of Propetamphos Oxon

The bioactivation of propetamphos to propetamphos oxon is an oxidative desulfuration reaction, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. This process involves the replacement of the thiono sulfur (P=S) with an oxono oxygen (P=O).

The Inhibition of Acetylcholinesterase

The active propetamphos oxon is a potent electrophile that targets the serine hydrolase activity of AChE. The enzyme's active site contains a catalytic triad (B1167595) consisting of serine (Ser203), histidine (His447), and glutamate (B1630785) (Glu334). The inhibition process proceeds as follows:

-

Binding: Propetamphos oxon binds to the active site of AChE.

-

Phosphorylation: The phosphorus atom of the oxon is subjected to a nucleophilic attack by the hydroxyl group of the serine residue (Ser203) in the catalytic triad. This results in the formation of a stable, covalent phosphoryl-enzyme conjugate.

-

Inactivation: The phosphorylation of the active site serine renders the enzyme inactive, as it can no longer hydrolyze acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the characteristic signs of organophosphate poisoning, such as muscle spasms, excessive salivation, and ultimately, respiratory failure.[1]

The "Aging" Process: Towards Irreversible Inhibition

The initially formed phosphoryl-AChE conjugate is, in principle, reversible and can be reactivated by strong nucleophiles like oximes (e.g., pralidoxime). However, this complex can undergo a time-dependent process known as "aging," which renders the inhibition irreversible.[4][5][6][7][8][9][10]

Aging involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom of the inhibitor. This cleavage of a P-O-C bond results in a negatively charged phosphoryl-enzyme adduct that is highly stable and resistant to nucleophilic attack by reactivators. The rate of aging is dependent on the specific chemical structure of the organophosphate. While the specific aging rate for propetamphos-inhibited AChE has not been reported, it is a critical factor in the prognosis of poisoning.

Quantitative Inhibition Kinetics: A Data Gap

A comprehensive search of the scientific literature did not yield specific quantitative data for the inhibition of acetylcholinesterase by propetamphos or its active metabolite, propetamphos oxon (i.e., IC50, Ki, or bimolecular rate constants). This represents a significant gap in the publicly available data for this compound.

To provide a comparative context for researchers, the following table summarizes kinetic data for other well-studied organophosphate oxons.

| Organophosphate Oxon | Enzyme Source | IC50 | Ki (M⁻¹min⁻¹) | Reference |

| Paraoxon | Human recombinant AChE | - | 7.0 x 10⁵ | [11] |

| Chlorpyrifos-oxon | Human recombinant AChE | - | 9.3 x 10⁶ | [11] |

| Malaoxon | Musca domestica AChE | 1.1 x 10⁻⁷ M | - | [12] |

Note: The absence of specific data for propetamphos oxon highlights the need for further experimental investigation to accurately characterize its inhibitory potency.

Experimental Protocols for Assessing AChE Inhibition

The following sections detail generalized experimental protocols for determining the kinetic parameters of acetylcholinesterase inhibition by an organophosphate like propetamphos oxon. The most common method is the spectrophotometric assay developed by Ellman.[3][13][14][15][16][17]

Principle of the Ellman Assay

The Ellman assay is a colorimetric method used to measure the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Propetamphos oxon (synthesized or purchased)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of propetamphos oxon in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Buffer only.

-

Control wells (100% activity): Buffer, AChE solution, and solvent control (DMSO).

-

Inhibitor wells: Buffer, AChE solution, and serial dilutions of propetamphos oxon.

-

-

Pre-incubation: Add the AChE and inhibitor (or solvent control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow for the inhibitor-enzyme interaction.

-

Reaction Initiation: Add DTNB followed by the substrate (ATCI) to all wells to start the reaction.

-

Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using the kinetic mode of the microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol for Determining the Bimolecular Rate Constant (ki)

The bimolecular rate constant (ki) is a measure of the potency of an irreversible or slowly reversible inhibitor.

Procedure:

This protocol is similar to the IC50 determination but involves varying both the inhibitor concentration and the pre-incubation time.

-

Set up reactions with a fixed concentration of AChE and different concentrations of propetamphos oxon.

-

At various time points during the pre-incubation, take aliquots and measure the residual enzyme activity using the Ellman assay.

-

Plot the natural logarithm of the percentage of remaining enzyme activity against time for each inhibitor concentration. The slope of this line is the apparent first-order rate constant (k_obs).

-

Plot k_obs against the inhibitor concentration. The slope of this second plot is the bimolecular rate constant (ki).

Protocol for Determining the Aging Rate (k_aging)

Procedure:

-

Inhibit AChE with a high concentration of propetamphos oxon to achieve near-complete inhibition.

-

Remove the excess inhibitor (e.g., by dialysis or gel filtration).

-

At various time points, take aliquots of the inhibited enzyme and attempt to reactivate it with a high concentration of an oxime reactivator (e.g., pralidoxime).

-

Measure the extent of reactivation using the Ellman assay.

-

The rate of loss of reactivatability over time corresponds to the aging rate. Plot the natural logarithm of the percentage of reactivatable enzyme against time. The negative slope of this line gives the first-order aging rate constant (k_aging).

Molecular Interactions and Detoxification

Detoxification of propetamphos and its oxon can occur through several pathways, including hydrolysis by esterases (e.g., paraoxonases) and glutathione (B108866) S-transferases (GSTs). These pathways lead to the formation of less toxic metabolites that can be excreted from the body.

Conclusion

Propetamphos exerts its toxic effects through the metabolic bioactivation to propetamphos oxon, which subsequently inhibits acetylcholinesterase by phosphorylating the active site serine. This inhibition can become irreversible through an aging process. While the qualitative mechanism is well-understood and aligns with that of other organophosphates, a significant gap exists in the literature regarding the specific quantitative kinetic parameters of AChE inhibition by propetamphos and its oxon. The detailed experimental protocols provided in this guide offer a framework for researchers to determine these crucial values, thereby enabling a more complete understanding of the toxicodynamics of this insecticide. Further research, including kinetic studies and molecular modeling specific to propetamphos, is warranted to fill the existing data gaps and to aid in the development of more effective countermeasures against organophosphate poisoning.

References

- 1. Propetamphos | C10H20NO4PS | CID 5372405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organophosphate - Wikipedia [en.wikipedia.org]

- 3. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dealkylation studies on inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dealkylation studies on inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Rates of spontaneous reactivation and aging of acetylcholinesterase in human erythrocytes after inhibition by organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 15. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Docking study of enantiomeric fonofos oxon bound to the active site of Torpedo californica acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lupinepublishers.com [lupinepublishers.com]

- 20. informaticsjournals.co.in [informaticsjournals.co.in]

Dichlorvos: A Technical Guide to its Neurotoxic Impact on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorvos (B1670471) (DDVP), a potent organophosphate insecticide, has been extensively used for pest control in agricultural and domestic settings. However, its broad-spectrum activity raises significant concerns regarding its neurotoxic effects on non-target organisms. This technical guide provides an in-depth analysis of the multifaceted neurotoxic mechanisms of dichlorvos, focusing on its impact on a range of non-target species, including mammals, birds, fish, and invertebrates. The primary mechanism of dichlorvos-induced neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide details the downstream consequences of AChE inhibition, including cholinergic crisis, oxidative stress, genotoxicity, developmental neurotoxicity, and apoptosis. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and illustrative diagrams of signaling pathways and experimental workflows are provided to facilitate further research and understanding of dichlorvos-induced neurotoxicity.

Introduction

Dichlorvos, or 2,2-dichlorovinyl dimethyl phosphate (B84403), is a volatile organophosphate insecticide known for its rapid action against a wide array of pests.[1] Its efficacy stems from its ability to disrupt the nervous system of insects. However, this potent neurotoxic action is not limited to target species, posing a significant threat to other organisms in the ecosystem.[2] Understanding the molecular and cellular mechanisms underlying dichlorvos neurotoxicity in non-target organisms is crucial for assessing its environmental risk and for the development of potential therapeutic interventions.

This guide synthesizes current scientific knowledge on the neurotoxic effects of dichlorvos, with a focus on providing researchers and professionals with the necessary data and methodologies to further investigate this critical area.

Primary Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The principal mechanism of dichlorvos neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[3] AChE is a vital enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, dichlorvos causes an accumulation of ACh in the synaptic cleft, leading to the overstimulation of postsynaptic receptors and a state known as cholinergic crisis.[3]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by dichlorvos and its immediate downstream effects.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory effect of dichlorvos on AChE activity has been quantified in various non-target organisms. The following table summarizes key findings.

| Organism | Tissue | Dichlorvos Concentration/Dose | Exposure Duration | % AChE Inhibition | Reference |

| Rat (Rattus norvegicus) | Brain | 0.5 mg/m³ | 2 years | 10% | [4] |

| Rat (Rattus norvegicus) | Erythrocyte | 4.32 mg/m³ | 3 days | 62% | [4] |

| Dog (Canis lupus familiaris) | Brain | 0.05 mg/kg/day | 52 weeks | Not specified (NOAEL) | [5] |

| Human (Homo sapiens) | Serum | 0.033 mg/kg/day | 21 days | 30% | [3] |

| Silkworm (Bombyx mori) | Larvae | 2-15 ppm | Not specified | Dose-dependent decrease | [6] |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Activity

The Ellman's method is a widely used spectrophotometric assay to determine AChE activity.[7][8]

Principle: The assay measures the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[7][9]

Reagents:

-

0.1 M Sodium phosphate buffer (pH 8.0)

-

10 mM DTNB solution

-

10 mM Acetylthiocholine iodide (ATCI) solution

-

AChE enzyme solution (from tissue homogenate)

-

Dichlorvos solutions of varying concentrations

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL dichlorvos solution.

-

-

Pre-incubation: Add buffer, AChE solution, DTNB, and dichlorvos/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.[9]

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[9]

-

Calculation:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank.

-

Calculate the percentage of inhibition using the formula: [(Rate of Control - Rate of Sample) / Rate of Control] x 100.

-

Secondary Neurotoxic Effects

Beyond direct AChE inhibition, dichlorvos elicits a cascade of secondary neurotoxic effects that contribute to cellular damage and dysfunction in non-target organisms.

Oxidative Stress

Dichlorvos exposure has been shown to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[10] This leads to cellular damage, including lipid peroxidation and protein oxidation.

The following diagram illustrates the induction of oxidative stress by dichlorvos.

| Organism | Tissue | Dichlorvos Dose | Exposure Duration | Effect on Oxidative Stress Markers | Reference |

| Rat (Rattus norvegicus) | Brain | 47 mg/kg | Single dose | Significant increase in ROS, LPO, and protein carbonyls; depletion of GSH. | [11] |

| Rat (Rattus norvegicus) | Brain | Not specified | Not specified | Significant decrease in SOD, CAT, and GPx activities. | [1] |

ROS: Reactive Oxygen Species, LPO: Lipid Peroxidation, GSH: Glutathione, SOD: Superoxide Dismutase, CAT: Catalase, GPx: Glutathione Peroxidase.

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of this process.[12][13]

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which is measured spectrophotometrically at 532 nm.[14]

Reagents:

-

10% Trichloroacetic acid (TCA)

-

0.67% Thiobarbituric acid (TBA)

-

Malondialdehyde (MDA) standard solution

Procedure:

-

Sample Preparation: Homogenize tissue samples in an appropriate buffer.

-

Protein Precipitation: Add ice-cold 10% TCA to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.[15]

-

Reaction: Mix the supernatant with 0.67% TBA solution.[15]

-

Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.[12]

-

Cooling: Cool the samples on ice to stop the reaction.[12]

-

Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 532 nm.[12]

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Genotoxicity

Dichlorvos has been shown to induce genotoxic effects, causing damage to the DNA of non-target organisms. This can lead to mutations and potentially long-term health consequences.

| Organism | Cell Type | Dichlorvos Concentration | Exposure Duration | Genotoxic Effect | Reference |

| Silkworm (Bombyx mori) | Germ cells | 10 and 15 ppm | Not specified | Significant increase in dominant lethal mutations. | [6] |

| Catfish (Mystus vittatus) | Erythrocytes | 0.022 and 0.045 ppm | 1 week | Significant increase in DNA damage (Olive tail moment). | [16] |

The comet assay is a sensitive method for detecting DNA damage in individual cells.[17]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[18]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

-

Slide Preparation: Embed the cells in low-melting-point agarose on a microscope slide.[19]

-

Lysis: Immerse the slides in a high-salt lysis solution to dissolve cell and nuclear membranes.[20]

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[19]

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.[19]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).[18]

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in tail, tail moment).[20]

Developmental Neurotoxicity

Exposure to dichlorvos during critical periods of development can have profound and lasting effects on the nervous system.

| Organism | Exposure Route | Dose/Concentration | Exposure Period | Developmental Effect | Reference |

| Rat (Rattus norvegicus) | Inhalation | 6.25 mg/m³ | Gestation | No teratogenicity, but maternal toxicity observed. | [4] |

| Rabbit (Oryctolagus cuniculus) | Inhalation | 4 mg/m³ | Gestation | No teratogenicity, but maternal toxicity observed. | [4] |

| Zebrafish (Danio rerio) | Aqueous | 5-100 mg/L | 96 hours post-fertilization | Delayed hatching, cardiac edema, vertebra malformations. | [13] |

| Rat (Rattus norvegicus) | Gavage | 7.5 mg/kg/day | - | NOAEL for maternal and offspring toxicity. | [21] |

| Rabbit (Oryctolagus cuniculus) | Gavage | 0.1 mg/kg/day | - | NOAEL for maternal toxicity. | [21] |

NOAEL: No-Observed-Adverse-Effect Level

The zebrafish embryo acute toxicity test is a standardized method to assess the acute toxicity of chemicals on the embryonic stages of fish.[22][23]

Apoptosis

Dichlorvos can trigger apoptosis, or programmed cell death, in neuronal cells. This process contributes to the neurodegenerative effects observed following exposure.

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of apoptosis.[24]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be visualized using fluorescence microscopy.[25]

Procedure:

-

Sample Preparation: Fix and permeabilize cells or tissue sections.[25]

-

TUNEL Reaction: Incubate the sample with a mixture containing TdT and fluorescently labeled dUTP.[24]

-

Washing: Wash the sample to remove unincorporated nucleotides.

-

Counterstaining (Optional): Stain the nuclei with a counterstain like DAPI.

-

Visualization: Mount the sample and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.[24]

Lethal Doses in Non-Target Organisms

The acute toxicity of dichlorvos varies significantly among different non-target species. The LC50 (lethal concentration for 50% of a population) is a common metric for aquatic organisms, while the LD50 (lethal dose for 50% of a population) is used for terrestrial animals.

LC50 Values for Aquatic Organisms

| Species | 96-hour LC50 (mg/L) | Reference |

| Common carp (B13450389) (Cyprinus carpio) | 2.56 ppm (mg/L) | [26] |

| Fathead minnow (Pimephales promelas) | 0.17 - 11.1 | [26] |

| Bluegill (Lepomis macrochirus) | 0.17 - 11.1 | [26] |

| Trout (Oncorhynchus mykiss) | 0.17 - 11.1 | [26] |

| European sea bass (Dicentrarchus labrax) | 3.5 | [2] |

| Tilapia (Tilapia mossambica) | 1.4 - 1.9 | [1] |

LD50 Values for Terrestrial Organisms

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat (Rattus norvegicus) | Oral | 56-80 | [27] |

| Mouse (Mus musculus) | Oral | 140-275 | [27] |

Conclusion

Dichlorvos poses a significant neurotoxic threat to a wide range of non-target organisms. Its primary mechanism of action, the irreversible inhibition of acetylcholinesterase, triggers a cascade of detrimental effects, including cholinergic crisis, oxidative stress, genotoxicity, developmental abnormalities, and apoptosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand and mitigate the environmental impact of this potent insecticide. Further research is warranted to fully elucidate the long-term consequences of sublethal dichlorvos exposure and to develop effective strategies for protecting non-target species.

References

- 1. jbsd.in [jbsd.in]

- 2. A review of Dichlorvos toxicity in fish [cwejournal.org]

- 3. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. REGULATIONS AND ADVISORIES - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biochemjournal.com [biochemjournal.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. japsonline.com [japsonline.com]

- 9. benchchem.com [benchchem.com]

- 10. apjonline.in [apjonline.in]

- 11. wko.at [wko.at]

- 12. benchchem.com [benchchem.com]

- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmpc.org [mmpc.org]

- 16. researchgate.net [researchgate.net]

- 17. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 21. fao.org [fao.org]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. opentrons.com [opentrons.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. entomoljournal.com [entomoljournal.com]

- 27. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Genotoxicity and Mutagenicity of Dichlorvos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro genotoxicity and mutagenicity of Dichlorvos (DDVP), an organophosphate insecticide. The information is compiled from various scientific studies to offer a detailed resource for assessing the DNA-damaging potential of this compound.

Executive Summary

Dichlorvos has been demonstrated to exhibit genotoxic and mutagenic properties in a variety of in vitro testing systems. Evidence from bacterial reverse mutation assays (Ames test), mammalian cell-based assays such as the Comet assay, chromosome aberration test, sister chromatid exchange (SCE) assay, and micronucleus test consistently indicates that Dichlorvos can induce DNA damage and mutations. The mechanisms underlying this genotoxicity are linked to its ability to cause DNA strand breaks and chromosomal damage, which in turn can activate cellular DNA damage response pathways, including the ATM-p53 signaling cascade, leading to cell cycle arrest.

Data Presentation

The following tables summarize the quantitative data from key in vitro genotoxicity and mutagenicity studies on Dichlorvos.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

| Strain | Dichlorvos Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies/Plate | Fold Increase vs. Control | Result |

| Salmonella typhimurium TA98 | 800 | Not specified | ~2x Control | ~2 | Weak Mutagen |

| Salmonella typhimurium TA100 | 800 | Not specified | ~2x Control | ~2 | Weak Mutagen |

Note: A study indicated a two-fold increase in revertant colonies at 800 µ g/plate , classifying Dichlorvos as a weak mutagen. Detailed dose-response data with specific revertant counts were not available in the reviewed literature.[1]

Table 2: Comet Assay in Chinese Hamster Ovary (CHO) Cells

| Dichlorvos Concentration | Exposure Time | Olive Tail Moment (Arbitrary Units) | % DNA in Tail | Tail Length (µm) |

| Control | 3 hours | Baseline | Baseline | Baseline |

| Increasing Concentrations | 3 hours | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

Note: Studies have shown a significant, concentration-dependent increase in DNA damage parameters in CHO cells treated with Dichlorvos. However, specific quantitative data from a single comprehensive study were not available for direct comparison in this table.

Table 3: Chromosome Aberration Assay in Chinese Hamster Ovary (CHO) Cells

| Dichlorvos Concentration | Exposure Time | Percentage of Cells with Aberrations | Types of Aberrations Observed |

| Control | - | Baseline | - |

| Various | - | Increased | Chromatid and chromosome breaks, gaps |

Note: Dichlorvos has been shown to induce chromosomal aberrations in CHO cells.[2] Quantitative data detailing the percentage of aberrant cells at different concentrations were not consistently reported in the available literature.

Table 4: Sister Chromatid Exchange (SCE) Assay in Chinese Hamster Ovary (CHO) Cells

| Dichlorvos Concentration | Exposure Time | Mean SCEs per Cell |

| Control | - | Baseline |

| Various | - | Increased |

Table 5: Micronucleus Assay in Chinese Hamster Ovary (CHO) Cells

| Dichlorvos Concentration | Exposure Time | Frequency of Micronucleated Cells (%) |

| Control | - | Baseline |

| Various | - | Increased |

Note: Dichlorvos has been reported to be positive in the in vitro micronucleus test in CHO cells, indicating its potential to cause chromosomal damage.[3][4] Comprehensive quantitative data on the frequency of micronucleated cells across a range of Dichlorvos concentrations were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard guidelines and published studies.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of Dichlorvos to induce gene mutations in bacteria.

Materials:

-

Salmonella typhimurium strains TA98 and TA100

-

Top agar (B569324)

-

Minimal glucose agar plates

-

Dichlorvos solutions of varying concentrations

-

Positive and negative controls

-

S9 fraction for metabolic activation (optional)

Procedure:

-

Prepare overnight cultures of the bacterial strains.

-

In a test tube, mix 0.1 mL of the bacterial culture with 0.1 mL of the Dichlorvos test solution and 0.5 mL of S9 mix or phosphate (B84403) buffer.

-

Add 2 mL of molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.[5][6][7][8]

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Low melting point agarose (B213101)

-

Normal melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Microscope slides

Procedure:

-

Harvest and resuspend CHO cells to a single-cell suspension.

-

Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA.

-

Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., Olive Tail Moment, % DNA in tail, tail length).

Chromosome Aberration Assay

Objective: To assess the clastogenic potential of Dichlorvos by detecting structural chromosomal abnormalities.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Cell culture medium and supplements

-

Dichlorvos solutions of varying concentrations

-

Colcemid solution

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

Giemsa stain

-

Microscope slides

Procedure:

-

Culture CHO cells and treat them with different concentrations of Dichlorvos for a specified period.

-

Add Colcemid to arrest the cells in metaphase.

-

Harvest the cells and treat them with a hypotonic solution to swell the cells.

-

Fix the cells with a fixative solution.

-

Drop the fixed cell suspension onto microscope slides and allow them to air dry.

-

Stain the slides with Giemsa.

-

Analyze the metaphase spreads under a microscope for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

Score at least 100 metaphase spreads per concentration and calculate the percentage of aberrant cells.[4][9][10]

Sister Chromatid Exchange (SCE) Assay

Objective: To detect reciprocal exchanges of DNA between sister chromatids, an indicator of genotoxic events.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Cell culture medium with 5-bromodeoxyuridine (BrdU)

-

Dichlorvos solutions of varying concentrations

-

Colcemid solution

-

Hypotonic solution

-

Fixative

-

Fluorescent dye (e.g., Hoechst 33258) and Giemsa stain

-

Microscope slides

Procedure:

-

Culture CHO cells for two cell cycles in a medium containing BrdU.

-

Treat the cells with Dichlorvos for a specified duration during the culture period.

-

Add Colcemid to arrest cells in metaphase.

-

Harvest, treat with hypotonic solution, and fix the cells.

-

Prepare chromosome spreads on microscope slides.

-

Stain the slides using a fluorescence-plus-Giemsa (FPG) technique to differentiate the sister chromatids.

-

Analyze the metaphase spreads under a microscope and count the number of SCEs per cell.[11][12][13][14][15]

In Vitro Micronucleus Assay

Objective: To detect whole chromosomes or chromosome fragments that are not incorporated into the daughter nuclei during mitosis.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Cell culture medium

-

Dichlorvos solutions of varying concentrations

-

Cytochalasin B (to block cytokinesis)

-

Hypotonic solution

-

Fixative

-

DNA-specific stain (e.g., DAPI or Giemsa)

-

Microscope slides

Procedure:

-

Culture CHO cells and treat them with Dichlorvos.

-

Add Cytochalasin B to the culture medium to inhibit cell division at the binucleate stage.

-

Harvest the cells and treat them with a hypotonic solution.

-

Fix the cells and prepare slides.

-

Stain the cells with a DNA-specific stain.

-

Score the frequency of micronuclei in binucleated cells under a microscope. At least 1000 binucleated cells should be scored per concentration.[2][5][8][16][17][18]

Mandatory Visualizations

Dichlorvos-Induced DNA Damage Response Pathway

Caption: Dichlorvos-induced DNA damage activates the ATM-p53 signaling pathway.

General Experimental Workflow for In Vitro Genotoxicity Testing

References

- 1. researchgate.net [researchgate.net]

- 2. Genotoxic Effect of Certain Pesticide Mixtures in CHO Cell Lines [pubs.sciepub.com]

- 3. Chinese hamster ovary cell assays for mutation and chromosome damage: data from non-carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A quantitative assessment of the cytotoxicity associated with chromosomal aberration detection in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Different effects of mutagens on sister chromatid exchange induction in three Chinese hamster cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recurrent Initiation: A Mechanism for Triggering p53 Pulses in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ableweb.org [ableweb.org]

- 14. Chromosome aberration test for the insecticide, dichlorvos, on fish chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Propetamphos Isomers: A Technical Guide to Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos, an organophosphate insecticide, is a chiral molecule that exists as a mixture of four stereoisomers. These include two geometric isomers, (E) and (Z) (also referred to as cis and trans, respectively), and two optical isomers (R and S) for each geometric isomer. The technical grade of Propetamphos is predominantly composed of the (E)-isomer. The isomeric composition is a critical determinant of its biological activity, with notable differences in toxicity and insecticidal efficacy observed between the isomers. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for the isomers of Propetamphos.

Chemical Structure and Isomerism

Propetamphos has the chemical formula C₁₀H₂₀NO₄PS. The presence of a carbon-carbon double bond in the vinyl group and a chiral phosphorus center gives rise to its isomeric forms.

-

Geometric Isomers: The (E) and (Z) isomers result from the restricted rotation around the C=C double bond. In the (E)-isomer, the higher priority groups are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side.

-

Optical Isomers: The phosphorus atom is a stereocenter, leading to the existence of (R) and (S) enantiomers for each geometric isomer.

The technical product consists primarily of the (E)-isomer, which is considered the less acutely toxic form. The (Z)-isomer is present in much smaller quantities but is significantly more toxic.[1]

Physicochemical Properties

The physicochemical properties of the technical grade Propetamphos are summarized below. Data for the individual isomers is limited, but it is understood that their properties will vary.

| Property | Value (Technical Grade) | References |

| Appearance | Yellowish, oily liquid | [2] |

| Molecular Weight | 281.31 g/mol | [3][4] |

| Boiling Point | 87-89 °C at 0.005 mmHg | [3] |

| Density | 1.1294 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 1.43 x 10⁻⁵ mmHg at 20 °C | [3] |

| Water Solubility | 110 mg/L at 24 °C | [2] |

| Solubility in Organic Solvents | Readily miscible with acetone, ethanol, methanol (B129727), hexane, diethyl ether, dimethyl sulfoxide, chloroform, xylene | [3] |

| Log Kow | 3.82 | [3] |

Biological Activity and Toxicity

Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, Propetamphos exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[3] AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death of the insect.

Caption: Mechanism of Acetylcholinesterase Inhibition by Propetamphos.

Comparative Toxicity of Isomers

A significant difference in acute toxicity exists between the geometric isomers of Propetamphos. The (Z)-isomer is reported to be at least an order of magnitude more acutely toxic than the (E)-isomer.[1]

| Isomer | Acute Oral LD50 (Rat) | References |

| (E)-Propetamphos | Data not available for isolated isomer | |

| (Z)-Propetamphos | Significantly lower than technical grade | [1] |

| Technical Propetamphos | 75 - 119 mg/kg | [2] |

| Isomer | Acute Dermal LD50 (Rat) | References |

| Technical Propetamphos | 2300 mg/kg | [3] |

| Isomer | 4-hour Inhalation LC50 (Rabbit) | References |

| Technical Propetamphos | > 2.04 mg/L | [2] |

Metabolism

Propetamphos is extensively metabolized in mammals, primarily through hydrolytic and oxidative pathways. The major metabolic route involves the cleavage of the P-O-vinyl bond. The resulting metabolites are then conjugated and rapidly excreted. In insects, the metabolic pathways can differ, which may contribute to the selective toxicity of the insecticide.

Caption: Simplified Metabolic Pathways of Propetamphos.

Experimental Protocols

Synthesis of Propetamphos

The synthesis of Propetamphos is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. A general outline of the synthesis is as follows:

-

Reaction of 3-hydroxy-2-butenoic acid isopropyl ester with thiophosphoryl chloride: This step forms a key intermediate.

-

Condensation with methanol and ethylamine (B1201723): The intermediate from the first step is reacted with methanol and ethylamine to yield the final Propetamphos product.

Stereoselective synthesis to obtain specific isomers would involve the use of chiral starting materials or catalysts.

Analytical Separation of Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used for the separation and quantification of Propetamphos isomers.

GC-MS Protocol Outline:

-

Sample Preparation: Extraction of Propetamphos from the matrix using a suitable organic solvent (e.g., acetonitrile).

-

Chromatographic Separation:

-

Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure separation of the isomers.

-

Injection: Splitless injection mode is often used for trace analysis.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, targeting characteristic ions of Propetamphos.

-

HPLC Protocol Outline:

-

Sample Preparation: Similar to GC-MS, involving extraction and clean-up steps.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used. For enantioselective separation, a chiral stationary phase (CSP) column is required.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a buffer. The composition is optimized to achieve separation.

-

Detection: UV detection at a wavelength where Propetamphos absorbs.

-

Caption: General Experimental Workflow for Propetamphos Isomer Analysis.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of Propetamphos isomers on AChE can be determined using a colorimetric method based on Ellman's reagent.

Protocol Outline:

-

Reagents: Acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution, and purified acetylcholinesterase.

-

Procedure:

-

Prepare solutions of the Propetamphos isomers at various concentrations.

-

In a microplate, add the buffer, AChE solution, and the isomer solution. Incubate to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product over time using a microplate reader.

-

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Conclusion

The isomeric composition of Propetamphos is a critical factor influencing its biological properties. The (Z)-isomer exhibits significantly higher acute toxicity than the more abundant (E)-isomer. A thorough understanding of the distinct physicochemical and toxicological profiles of each isomer is essential for accurate risk assessment and the development of safer and more effective insecticide formulations. Further research is warranted to fully characterize the individual isomers and to develop robust and validated analytical methods for their routine monitoring.

References

The Environmental Odyssey of Dichlorvos: A Technical Guide to its Fate and Degradation in Soil and Water

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the environmental fate and degradation of the organophosphate insecticide Dichlorvos in soil and water has been released today. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a thorough examination of the chemical's behavior in key environmental compartments. The guide provides a critical overview of Dichlorvos's persistence, transformation pathways, and the factors influencing its degradation, supported by quantitative data, detailed experimental methodologies, and visual representations of degradation processes.

Dichlorvos, a broad-spectrum insecticide, has been utilized in agriculture and public health for decades. Understanding its environmental dynamics is crucial for assessing its ecological impact and developing effective risk mitigation strategies. This guide synthesizes current scientific knowledge to provide a clear and detailed understanding of these processes.

Abiotic Degradation: The Dominant Force of Hydrolysis

The primary mechanism for the abiotic degradation of Dichlorvos in both soil and water is hydrolysis.[1][2] This process is significantly influenced by pH and temperature, with degradation rates accelerating under alkaline conditions and at higher temperatures.[1][2] The principal hydrolysis products are dimethyl phosphate (B84403) (DMP) and dichloroacetaldehyde (B1201461) (DCAA).[2][3] DCAA can be further transformed into dichloroethanol and dichloroacetic acid.[2] Photolysis, or degradation by sunlight, is not considered a major degradation pathway for Dichlorvos in the environment as it does not significantly absorb ultraviolet light at wavelengths that reach the earth's surface.[2]

Biotic Degradation: The Microbial Contribution

In addition to abiotic processes, Dichlorvos is also subject to microbial degradation in soil and water. This biodegradation accounts for a significant portion of its breakdown, particularly in microbially active environments.[1][3] Various microorganisms, including bacteria and fungi, have been identified as capable of degrading Dichlorvos. Notably, species such as Bacillus cereus, Pseudomonas, and Trichoderma have been shown to utilize Dichlorvos as a source of carbon and phosphorus.[3][4] The rate of microbial degradation is influenced by factors such as soil moisture, temperature, pH, and the presence of other organic matter.[2][5]

The major degradation pathway in both soil and water involves the cleavage of the P-O-vinyl bond, leading to the formation of dimethyl phosphate and dichloroacetaldehyde. A secondary, less predominant pathway involves the cleavage of the P-O-methyl bond, resulting in the formation of desmethyl-dichlorvos.

Degradation Pathways of Dichlorvos

Quantitative Analysis of Dichlorvos Degradation

The persistence of Dichlorvos in the environment is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize the half-life of Dichlorvos under various environmental conditions.

Table 1: Half-life of Dichlorvos in Water

| pH | Temperature (°C) | Half-life (days) | Reference(s) |

| 5.4 | - | 3.2 | [1] |

| 6.0 | - | 1.46 | [1] |

| 7.0 | - | 0.32 | [1] |

| 8.0 | - | 0.2 | [1] |

| - | 10 | 240 | [1] |

| - | 20 | 61.5 | [1] |

| - | 30 | 17.3 | [1] |

| - | 50 | 1.7 | [1] |

| - | 70 | 0.2 | [1] |

| 6.1 | Winter | >180 | [2] |

| 7.3 | Winter | 81 | [2] |

| 8.1 | Winter | 34 | [2] |

| 7.3 | Summer | 55 | [2] |

| 8.1 | Summer | 34 | [2] |

Table 2: Half-life of Dichlorvos in Soil

| Soil Type | Condition | Half-life (days) | Reference(s) |

| Unspecified | Field conditions | 17 | [1] |

| Silty Clay (pH 5.5) | - | 16 | [2] |

| Sandy Clay (pH 6.9) | - | 16 | [2] |

| Houston Black Clay | Sterile | 10 | [2] |

| Houston Black Clay | Non-sterile | 3.9 | [2] |

| Moist Loam | Vaporized application | 37% remaining after 3 days | [3] |

Experimental Protocols for Degradation Studies

To ensure the reproducibility and comparability of environmental fate studies, standardized methodologies are essential. The following outlines a general experimental workflow for assessing the degradation of Dichlorvos in soil and water.

Experimental Workflow for Dichlorvos Degradation Analysis

1. Sample Preparation:

-

Water: Collect water samples from the desired source (e.g., river, lake, or prepared buffer solutions of specific pH). Filter the samples if necessary.

-

Soil: Collect soil samples and sieve to remove large debris. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Spiking: Fortify the soil or water samples with a known concentration of Dichlorvos, typically dissolved in a suitable solvent.

2. Incubation:

-

Incubate the treated samples under controlled laboratory conditions that mimic relevant environmental scenarios. This includes maintaining a constant temperature and, for photolysis studies, exposure to a light source simulating natural sunlight. For hydrolysis and biodegradation studies, samples are typically incubated in the dark.

3. Sampling and Extraction:

-

At predetermined time intervals, collect subsamples for analysis.

-

Water Samples: Extract Dichlorvos and its metabolites using liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) or by passing the sample through a solid-phase extraction (SPE) cartridge.

-

Soil Samples: Extract the analytes from the soil using a suitable solvent system (e.g., acetone/water mixture) followed by cleanup and concentration steps, which may include SPE.

4. Analytical Determination:

-

Analyze the extracts using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

For sensitive and selective detection, GC is often coupled with a mass spectrometer (MS) or a flame photometric detector (FPD). HPLC can be coupled with a UV detector or MS.

5. Data Analysis:

-

Quantify the concentration of Dichlorvos and its degradation products at each time point.

-

Determine the degradation kinetics, typically assuming first-order kinetics, and calculate the half-life of Dichlorvos under the specific experimental conditions.

This technical guide provides a foundational understanding of the environmental fate and degradation of Dichlorvos. The data and methodologies presented are intended to support further research and inform environmental risk assessments. The complex interplay of abiotic and biotic factors underscores the need for comprehensive studies to fully elucidate the behavior of this pesticide in diverse ecosystems.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Emerging Technologies for Degradation of Dichlorvos: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iiste.org [iiste.org]

Propetamphos and the Insect Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Propetamphos (B1679636) is a synthetic organophosphoramidothioate pesticide used to control a variety of insect pests, including cockroaches, flies, ants, and mosquitoes.[2][4][5] Like other organophosphates, its insecticidal activity stems from its potent neurotoxicity. Understanding the precise molecular interactions between propetamphos and its target in the insect nervous system is crucial for the development of more selective and effective insecticides, as well as for managing insecticide resistance. This guide focuses on the core neurotoxic effects of propetamphos, providing a detailed overview for researchers and professionals in the field.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary and overwhelmingly dominant mechanism of action of propetamphos in the insect nervous system is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is a serine hydrolase that plays a vital role in synaptic transmission by breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[6]

The Cholinergic Synapse and the Role of Acetylcholinesterase

In cholinergic synapses, the arrival of an action potential at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to and activates nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to depolarization and the propagation of the nerve impulse. To terminate this signal and allow the postsynaptic neuron to repolarize and prepare for the next impulse, ACh must be rapidly removed from the synaptic cleft. This is accomplished by AChE, which hydrolyzes ACh into choline (B1196258) and acetate.

Inhibition of Acetylcholinesterase by Propetamphos

Propetamphos, like other organophosphate insecticides, acts as an irreversible inhibitor of AChE. The phosphorus atom in the propetamphos molecule is electrophilic and reacts with a serine residue in the active site of AChE, forming a stable, covalent phosphate-ester bond. This phosphorylation of the enzyme's active site renders it unable to bind to and hydrolyze acetylcholine.

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to continuous stimulation of postsynaptic acetylcholine receptors.[6] This persistent depolarization results in hyperexcitation of the insect's nervous system, leading to tremors, convulsions, paralysis, and ultimately, death.[2]

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

-

IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

-

Ki: The dissociation constant for the binding of the inhibitor to the enzyme. It is a measure of the affinity of the inhibitor for the enzyme.

Despite extensive searches of the available literature, specific IC50 and Ki values for the inhibition of acetylcholinesterase from various insect species by propetamphos were not found. The following table is provided as a template for presenting such data once it becomes available through experimental determination.

| Insect Species | Enzyme Source | IC50 (M) | Ki (M) | Reference |

| Musca domestica (Housefly) | Head homogenate | Data not available | Data not available | |

| Aedes aegypti (Mosquito) | Whole body homogenate | Data not available | Data not available | |

| Blattella germanica (German Cockroach) | Thoracic ganglia | Data not available | Data not available |

Effects on Other Neuronal Targets

While acetylcholinesterase inhibition is the primary mechanism of action for propetamphos, insecticides can sometimes have secondary effects on other neuronal targets, such as voltage-gated ion channels and other neurotransmitter receptors. However, the available literature does not provide evidence that propetamphos significantly affects other neuronal targets in insects at concentrations relevant to its insecticidal activity. The profound and rapid disruption of cholinergic signaling by AChE inhibition is sufficient to explain the observed neurotoxic symptoms and mortality in insects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of propetamphos on the insect nervous system.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATChI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Propetamphos stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

-

Insect tissue homogenate (e.g., from insect heads or thoracic ganglia)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Homogenize insect tissue in cold phosphate buffer. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the AChE. Determine the protein concentration of the supernatant.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Varying concentrations of propetamphos solution (or solvent control)

-

Enzyme preparation

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the ATChI solution to each well to start the reaction.

-

Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (kinetic measurement).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each propetamphos concentration relative to the control. Plot the percent inhibition against the logarithm of the propetamphos concentration to determine the IC50 value.

Electrophysiological Recordings

Electrophysiological techniques allow for the direct measurement of the electrical activity of neurons and can be used to assess the effects of neurotoxic compounds.

Principle: The patch-clamp technique allows for the recording of ionic currents through individual ion channels or the whole-cell membrane of a single neuron. This can be used to study the effects of propetamphos on neuronal excitability and synaptic transmission.

Materials:

-

Dissecting microscope

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling micropipettes

-

External and internal physiological saline solutions

-

Propetamphos solution

Procedure:

-

Neuron Isolation: Dissect the desired neural tissue (e.g., thoracic ganglia) from the insect in cold external saline. Dissociate the neurons enzymatically and/or mechanically.

-

Pipette Preparation: Pull a glass micropipette to a fine tip (resistance of a few megaohms) and fire-polish it. Fill the pipette with the internal saline solution.

-

Seal Formation: Under a microscope, bring the micropipette into contact with the membrane of an isolated neuron. Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional continuity between the pipette and the cell interior.

-

Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents that flow across the membrane in response to voltage steps or the application of neurotransmitters. In current-clamp mode, record the changes in membrane potential (action potentials).

-

Compound Application: Perfuse the recording chamber with a solution containing propetamphos and record any changes in neuronal activity.

Visualizations

Signaling Pathway Diagram

References

- 1. Propetamphos | C10H20NO4PS | CID 5372405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - PROPETAMPHOS [extoxnet.orst.edu]

- 3. Propetamphos (Ref: OMS 1502) [sitem.herts.ac.uk]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. Propetamphos - Wikipedia [en.wikipedia.org]

- 6. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Dichlorvos: An In-depth Technical Guide to its IARC Classification as a Potential Human Carcinogen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorvos (B1670471), an organophosphate insecticide, has been classified by the International Agency for Research on Cancer (IARC) as Group 2B, possibly carcinogenic to humans . This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals. This technical guide provides a comprehensive overview of the key studies and data that led to this classification, with a focus on quantitative data, experimental methodologies, and the proposed mechanisms of action. The primary evidence stems from National Toxicology Program (NTP) bioassays in rats and mice, which demonstrated an increased incidence of mononuclear cell leukemia and pancreatic acinar adenomas in male rats, and forestomach squamous cell papillomas and carcinomas in mice. The carcinogenicity of dichlorvos is thought to be mediated through non-genotoxic mechanisms, including chronic irritation and subsequent cell proliferation, particularly in the case of forestomach tumors. This document aims to provide researchers and professionals in drug development with a detailed understanding of the toxicological profile of dichlorvos concerning its carcinogenic potential.

IARC Carcinogenicity Classification

The International Agency for Research on Cancer (IARC) has classified dichlorvos in Group 2B , signifying that it is "possibly carcinogenic to humans"[1]. This evaluation is based on the following considerations:

-

Human Evidence: Inadequate evidence of carcinogenicity in humans.

-

Animal Evidence: Sufficient evidence of carcinogenicity in experimental animals.

-

Mechanistic Evidence: Strong evidence that the agent exhibits key characteristics of carcinogens.

Carcinogenicity Studies in Experimental Animals

The most influential studies in the carcinogenicity assessment of dichlorvos are the National Toxicology Program (NTP) bioassays conducted in F344/N rats and B6C3F1 mice[2][3].

Experimental Protocols

The NTP studies employed a standardized protocol to assess the long-term carcinogenic potential of dichlorvos. The key methodological details are summarized below.

Table 1: Experimental Protocol for NTP Carcinogenicity Bioassay of Dichlorvos

| Parameter | F344/N Rats | B6C3F1 Mice |

| Route of Administration | Gavage in corn oil | Gavage in corn oil |

| Frequency of Dosing | 5 days per week | 5 days per week |

| Duration of Study | 103 weeks | 103 weeks |

| Number of Animals | 50 males and 50 females per group | 50 males and 50 females per group |

| Dose Levels (Male) | 0, 4, or 8 mg/kg body weight/day | 0, 10, or 20 mg/kg body weight/day |

| Dose Levels (Female) | 0, 4, or 8 mg/kg body weight/day | 0, 20, or 40 mg/kg body weight/day |

| Control Group | Corn oil (vehicle) | Corn oil (vehicle) |

| Endpoint Assessment | Survival, body weight changes, clinical observations, gross necropsy, and histopathological examination of tissues. | Survival, body weight changes, clinical observations, gross necropsy, and histopathological examination of tissues. |

Quantitative Data on Tumor Incidence

The results of the NTP bioassays demonstrated a statistically significant increase in the incidence of certain tumors in dichlorvos-treated animals compared to the control groups[2][3].

Table 2: Incidence of Neoplasms in Male F344/N Rats Treated with Dichlorvos

| Neoplasm | Control (0 mg/kg) | Low Dose (4 mg/kg) | High Dose (8 mg/kg) |

| Mononuclear Cell Leukemia | 18/50 (36%) | 22/50 (44%) | 27/50 (54%) |

| Pancreatic Acinar Adenoma | 1/50 (2%) | 5/50 (10%) | 8/50 (16%) |

Table 3: Incidence of Neoplasms in B6C3F1 Mice Treated with Dichlorvos

| Neoplasm | Sex | Control (0 mg/kg) | Low Dose | High Dose |

| Forestomach Squamous Cell Papilloma | Male | 1/50 (2%) | 1/50 (2%) (10 mg/kg) | 5/50 (10%) (20 mg/kg) |

| Female | 5/49 (10%) | 6/49 (12%) (20 mg/kg) | 18/50 (36%) (40 mg/kg) | |

| Forestomach Squamous Cell Carcinoma | Female | 0/49 (0%) | 0/49 (0%) (20 mg/kg) | 2/50 (4%) (40 mg/kg) |

Mechanisms of Carcinogenicity

The carcinogenic effects of dichlorvos are generally considered to be mediated through non-genotoxic pathways.

Forestomach Tumors in Mice

The development of forestomach tumors in mice is believed to be a result of chronic irritation caused by the gavage administration of dichlorvos in corn oil[4][5]. This repeated irritation leads to a regenerative cellular proliferation, which in turn increases the likelihood of spontaneous mutations and tumor formation. Dichlorvos itself has not been shown to be genotoxic in vivo[4].

Figure 1. Proposed non-genotoxic mechanism for dichlorvos-induced forestomach tumors in mice.

Pancreatic and Hematopoietic Tumors in Rats

The mechanisms underlying the increased incidence of pancreatic acinar adenomas and mononuclear cell leukemia in male rats are less well understood. It has been suggested that dichlorvos may have immunotoxic effects, potentially inhibiting the activity of natural killer cells and cytotoxic T lymphocytes, which could contribute to the development of leukemia[6]. For pancreatic tumors, chronic exposure has been shown to have carcinogenic effects in rat models, but a definitive signaling pathway has not been fully elucidated[7].

IARC Evaluation Workflow

The IARC's evaluation of dichlorvos carcinogenicity follows a structured process, integrating evidence from human, animal, and mechanistic studies.

Figure 2. Logical workflow of the IARC's evaluation of dichlorvos carcinogenicity.

Conclusion

The IARC classification of dichlorvos as a Group 2B "possible human carcinogen" is well-supported by robust evidence from animal studies, particularly the NTP bioassays in rats and mice. While the evidence in humans is inadequate, the findings of increased mononuclear cell leukemia and pancreatic adenomas in rats, and forestomach tumors in mice, provide a strong basis for this classification. The prevailing scientific view is that the carcinogenic effects of dichlorvos, especially in the mouse forestomach, are mediated by a non-genotoxic mechanism involving chronic irritation and regenerative cell proliferation. For drug development professionals and researchers, understanding the specific toxicological profile of dichlorvos, including its carcinogenic potential and the underlying mechanisms, is crucial for risk assessment and the development of safer alternatives. Further research is warranted to fully elucidate the pathways involved in dichlorvos-induced pancreatic and hematopoietic cancers.

References

- 1. Dichlorvos (IARC Summary & Evaluation, Volume 53, 1991) [inchem.org]

- 2. NTP Toxicology and Carcinogenesis Studies of Dichlorvos (CAS No. 62-73-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenesis Studies of Dichlorvos in Fischer Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations of the genotoxicity and cell proliferative activity of dichlorvos in mouse forestomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Dichlorvos Exposure and Human Cancer Risk: Results from the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Propetamphos: A Historical and Technical Overview of its Veterinary Ectoparasiticide Use

Introduction

Propetamphos (B1679636) is an organophosphate (OP) insecticide and acaricide that has been utilized in veterinary medicine for the control of a wide range of ectoparasites.[1][2] As a member of the organophosphate class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in hyperstimulation of the nervous system, paralysis, and ultimately the death of the parasite.[5][6] Propetamphos exhibits both contact and stomach action with long-lasting residual activity.[4] This technical guide provides an in-depth history of its use, efficacy, and the methodologies behind its evaluation in veterinary ectoparasite control.

History and Development

Introduced around 1975, propetamphos became a tool in both public health for controlling pests like cockroaches, flies, and mosquitoes, and in veterinary applications to combat parasites on livestock.[2][4] In veterinary medicine, it was particularly used for sheep, to treat and prevent infestations of lice (Bovicola ovis), keds (Melophagus ovinus), and blowfly strike (Lucilia cuprina).[1][7] Its use was also documented for controlling ticks and mites on various livestock.[2]

Formulations and Spectrum of Activity

Propetamphos was made available in several formulations to suit different application methods in veterinary practice. These included:

-

Emulsifiable concentrates: For use in dips and sprays.[2][8]

-

Pour-on formulations: Applied along the backline of the animal.[9]

-

Aerosols, liquids, and powders: For more targeted applications.[2]

The broad-spectrum activity of propetamphos made it effective against a variety of ectoparasites on livestock, primarily sheep.[10] Its applications also extended to the control of lice, ticks, and mites on other livestock, as well as fleas on domestic animals.[2][7]

Quantitative Efficacy Data

The efficacy of propetamphos has been documented in several studies. The following tables summarize the quantitative data from key research, demonstrating its effectiveness against various ectoparasites on sheep.

Table 1: Efficacy of Propetamphos Dip Wash in Sheep

| Target Parasite | Dip Wash Concentration (ppm) | Duration of Protection | Reference |

| Blowflies | 100 - 200 | Approximately 10 weeks | [10] |

| Lice and Keds | 100 - 200 | 16 weeks | [10] |

| Ticks | 100 - 200 | 6 weeks | [10] |

| Sheep Scab (Psoroptes ovis) | 125 | > 4 weeks (eradication and protection) | [10] |

Table 2: Efficacy of Propetamphos Pour-on Formulation in Sheep

| Target Parasite | Dosage (mg/kg) | Efficacy | Duration of Protection | Reference |

| Biting Louse (Damalinia ovis) | 25 - 50 | > 99% control | 4 months | [9] |

Mechanism of Action: Acetylcholinesterase Inhibition

Propetamphos, like other organophosphates, functions by irreversibly binding to the active site of the enzyme acetylcholinesterase (AChE).[5][6] In a healthy synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a nerve impulse, and is then rapidly broken down by AChE. Propetamphos disrupts this process by phosphorylating the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and death of the ectoparasite.

Caption: Acetylcholinesterase inhibition by propetamphos in the synapse.

Experimental Protocols

Detailed experimental protocols for early efficacy studies are not always available in historical literature. However, based on published studies and regulatory guidelines, a general workflow for testing the efficacy of an ectoparasiticide like propetamphos can be outlined.[11][12][13]

Key Methodologies Cited:

-

Larval Packet Test (LPT): The susceptibility of the tick species Rhipicephalus bursa to propetamphos was evaluated using the FAO recommended Larval Packet Test (LPT) method, with some modifications.[14][15] This in vitro test is a standard method for detecting and measuring acaricide resistance in ticks.

-

In Vivo Efficacy Trials:

-